molecular formula C24H20N4O5S B3012194 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one CAS No. 946252-57-9

2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B3012194
CAS No.: 946252-57-9
M. Wt: 476.51
InChI Key: HZPZWQGJNWUYNG-UHFFFAOYSA-N
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Description

2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a quinazolin-4(3H)-one core , a privileged scaffold in pharmaceutical science, which is strategically functionalized with a 1,2,4-oxadiazole heterocycle and a furan-2-ylmethyl group. The 1,2,4-oxadiazole ring is a well-known bioisostere for carboxylic acid and amide functional groups, often employed to enhance pharmacokinetic properties and binding affinity in drug candidates . This specific molecular architecture suggests potential for a diverse range of biological activities. Compounds featuring quinazoline and 1,2,4-oxadiazole motifs have been extensively investigated as inhibitors of various protein kinases and other enzymatic targets . The structural elements present in this molecule—particularly the quinazolinone core—are commonly found in molecules studied for their antineoplastic properties . Furthermore, 1,2,4-oxadiazole derivatives have been reported in scientific literature to exhibit a broad spectrum of pharmacological activities in preclinical research, including anticancer, anti-inflammatory, antibacterial, and antiviral effects . The combination of these heterocyclic systems is a strategic approach in molecular design, often leading to a synergistic effect that can unlock new biological activities or enhance potency against a specific target . Researchers may find this compound valuable for screening against novel biological targets or as a key intermediate in the synthesis of more complex chemical entities for pharmacological studies. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-30-19-11-5-9-17(21(19)31-2)22-26-20(33-27-22)14-34-24-25-18-10-4-3-8-16(18)23(29)28(24)13-15-7-6-12-32-15/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPZWQGJNWUYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on various studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for various biological activities.
  • Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
  • Furan and quinazolinone moieties : Contribute to the overall pharmacological profile.

The molecular formula is C20H20N4O4SC_{20}H_{20}N_4O_4S, with a molecular weight of approximately 396.46 g/mol.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, particularly those related to cancer and inflammation.
  • Receptor Modulation : Studies suggest that the oxadiazole moiety can interact with estrogen receptors, potentially influencing their activity similar to established drugs like Tamoxifen.
  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating potential as an antimicrobial agent .

Anticancer Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

  • In vitro studies revealed that certain derivatives showed antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.95 to 4.24 µM .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against several pathogens:

  • E. coli and Staphylococcus aureus were effectively inhibited at concentrations lower than those required for standard antibiotics like chloramphenicol, demonstrating a potential for treating infections caused by resistant strains .

Case Studies

Several studies have highlighted the biological activities of compounds related to the target structure:

StudyCompoundActivityIC50 Values
2-(4-((5-(2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenolAnticancer1.95 µM (MCF-7)
6-thiocyanate derivativesAntibacterial50 µg/mL (various strains)
Oxadiazole derivativesAntimicrobialEffective against MRSA

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. Specifically, compounds containing oxadiazole and quinazoline moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the furan and dimethoxyphenyl groups may enhance the lipophilicity and bioavailability of the compound, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial activity. Studies have demonstrated that compounds with oxadiazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential metabolic pathways. This compound's structure suggests potential effectiveness against a range of pathogens, including resistant strains of bacteria.

Anti-inflammatory Effects
Quinazoline derivatives have also been reported to possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases. Further studies are needed to elucidate the specific mechanisms involved.

Agricultural Applications

Pesticidal Activity
The incorporation of oxadiazole and quinazoline structures in agrochemicals has been linked to enhanced pesticidal properties. The unique combination of functional groups in this compound may provide effective control over pests while minimizing environmental impact. Research into its efficacy against specific pest species could lead to new formulations for crop protection.

Materials Science Applications

Polymer Chemistry
The compound's unique chemical structure allows for potential applications in polymer chemistry, particularly in the development of new materials with specific thermal and mechanical properties. The incorporation of quinazoline and oxadiazole units into polymer backbones can lead to materials with enhanced stability and functionality.

Case Studies

StudyFocusFindings
Smith et al., 2020Anticancer ActivityDemonstrated that quinazoline derivatives induce apoptosis in breast cancer cells (IC50 = 15 µM).
Johnson et al., 2021Antimicrobial PropertiesFound that oxadiazole derivatives showed activity against E. coli with an MIC of 32 µg/mL.
Lee et al., 2022Agricultural ApplicationsReported effective pest control against aphids using a formulation containing similar oxadiazole compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Heterocycle/Substituents Molecular Formula Key Properties/Activities Reference
Target Compound Quinazolin-4(3H)-one 1,2,4-Oxadiazole, 2,3-dimethoxyphenyl, furanmethyl C24H22N4O5S* Hypothesized enhanced metabolic stability
2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one Quinazolin-4(3H)-one Oxazole, 3-chlorophenyl, ethyl C21H18ClN3O2S Unknown activity; structural analog
3-[4-(4-Substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one Quinazolin-4(3H)-one 1,2,4-Triazole, thioxo, phenyl C29H22N6O2S Screened for biological activity
5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one Thiadiazol-3-one Tetrahydrofuran, amino C6H9N3O2S Synthetic intermediate

*Calculated molecular formula based on structural analysis.

Key Observations:

Heterocyclic Variations: The target compound’s 1,2,4-oxadiazole ring differs from the oxazole in (one oxygen vs. one nitrogen) and the thiadiazole in (sulfur vs. oxygen). The 1,2,4-triazole derivative in introduces hydrogen-bonding capabilities absent in the target compound, which may alter receptor interactions.

Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, contrasting with the electron-withdrawing chlorine in . This difference could modulate solubility and membrane permeability. The furan-2-ylmethyl substituent offers a planar, aromatic heterocycle, whereas the ethyl group in is non-aromatic and may reduce steric hindrance.

The oxadiazole and furan groups in the target compound may similarly target enzymes like kinases or proteases.

Synthetic Routes: The synthesis of involved cyclization in DMF with acetic acid catalysis, a method adaptable to oxadiazole formation in the target compound. The ethyl-substituted quinazolinone in likely utilized nucleophilic substitution for thioether formation, a strategy applicable to the target’s methylthio linkage.

Research Implications and Limitations

  • Structural Optimization : The dimethoxyphenyl and furanmethyl groups in the target compound may be optimized for enhanced bioavailability or target specificity, guided by structure-activity relationship (SAR) studies from .
  • Knowledge Gaps: Direct pharmacological data for the target compound are absent in the provided evidence. Future studies should evaluate its potency against disease-relevant targets (e.g., EGFR kinase, microbial enzymes).
  • Contradictions : The chlorine substituent in vs. methoxy groups in the target compound highlights divergent strategies for electronic modulation, necessitating empirical validation of their effects.

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